![molecular formula C10H18F2N2 B13176137 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂ It is characterized by the presence of a difluoromethyl group and a cyclopentapyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentapyrrolidine derivative with a difluoromethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the cyclopentapyrrolidine ring system can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine
- 2,2-Difluoro-3-{octahydrocyclopenta[d]pyrrol-3-yl}propan-1-amine
Uniqueness
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is unique due to its specific ring structure and the position of the difluoromethyl group. This configuration can result in distinct chemical and biological properties compared to its analogs. For instance, the specific positioning of the difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in research and development.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-4-8-2-1-3-9(8)14/h8-9H,1-7,13H2 |
InChI Key |
OCOLOBZTFNPEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C2C1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


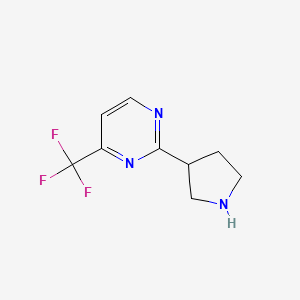
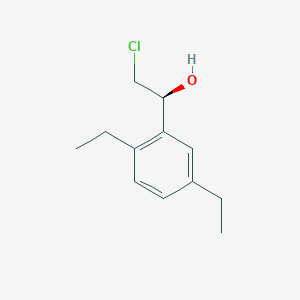


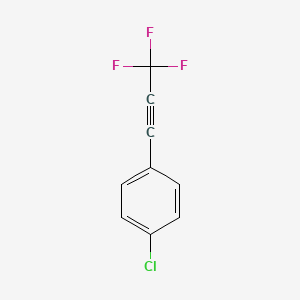
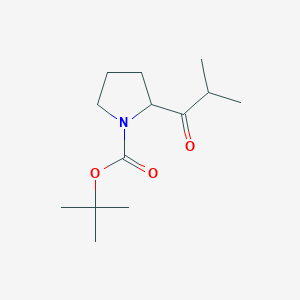
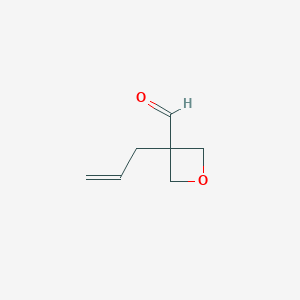
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
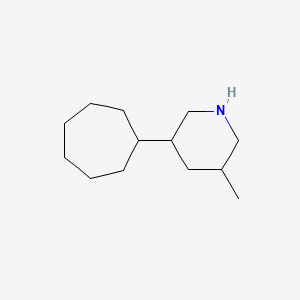
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)


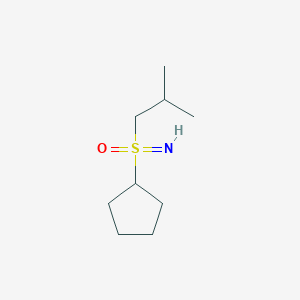
![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
